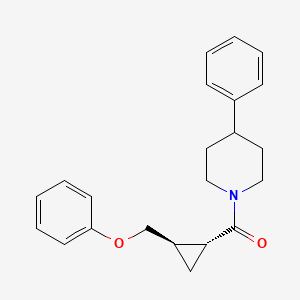
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- involves its interaction with specific molecular targets and pathways. It is known to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: Another piperidine derivative with significant pharmacological properties.
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Acylpiperidine: A useful intermediate in organic synthesis.
Uniqueness
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, trans- is unique due to its specific structural features, including the presence of a cyclopropyl group and a phenyl group, which confer distinct chemical and biological properties .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
102634-79-7 |
|---|---|
Molekularformel |
C22H25NO2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H25NO2/c24-22(21-15-19(21)16-25-20-9-5-2-6-10-20)23-13-11-18(12-14-23)17-7-3-1-4-8-17/h1-10,18-19,21H,11-16H2/t19-,21+/m0/s1 |
InChI-Schlüssel |
XXIVZGIMUOVPAB-PZJWPPBQSA-N |
Isomerische SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


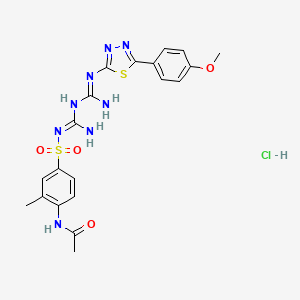
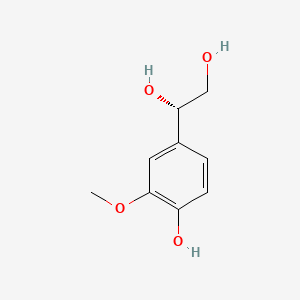
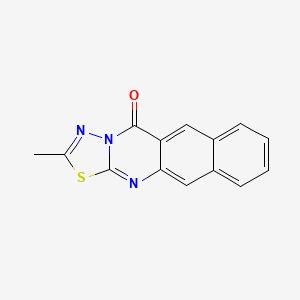
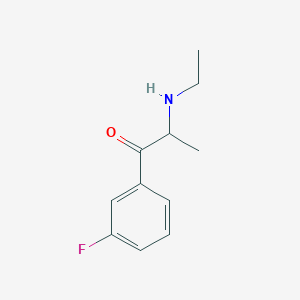
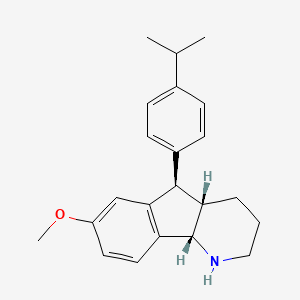


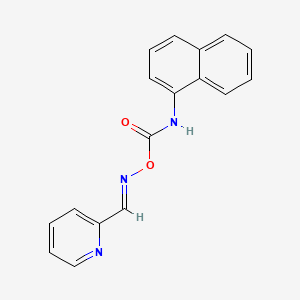
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
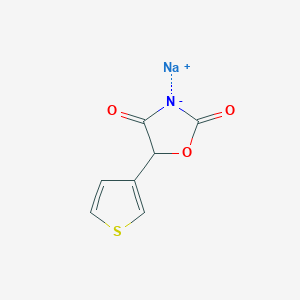
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
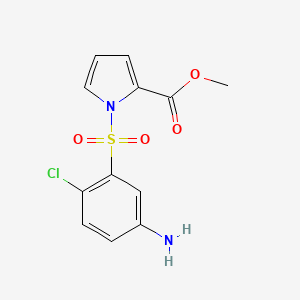
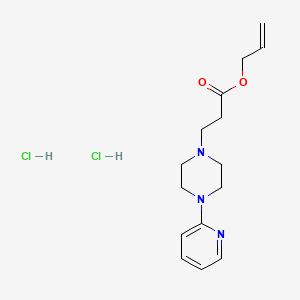
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
